molecular formula C6H11NO3 B13480671 cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid

cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B13480671
M. Wt: 145.16 g/mol
InChI Key: XUEHMQSNKIZXQK-CRCLSJGQSA-N
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Description

cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid: is a chemical compound with the molecular formula C6H11NO3 It is a derivative of tetrahydropyran, featuring an amino group and a carboxylic acid group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as tetrahydropyran.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Tetrahydropyran derivatives: Compounds with similar structures but different functional groups.

    Amino acids: Compounds with both amino and carboxylic acid groups, such as alanine and serine.

Uniqueness: cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3S,4S)-3-aminooxane-4-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1

InChI Key

XUEHMQSNKIZXQK-CRCLSJGQSA-N

Isomeric SMILES

C1COC[C@H]([C@H]1C(=O)O)N

Canonical SMILES

C1COCC(C1C(=O)O)N

Origin of Product

United States

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